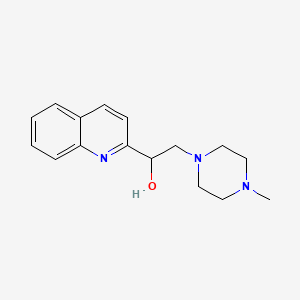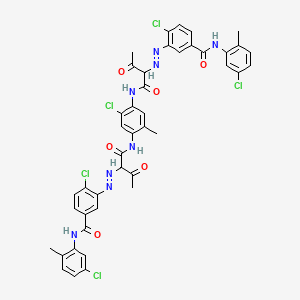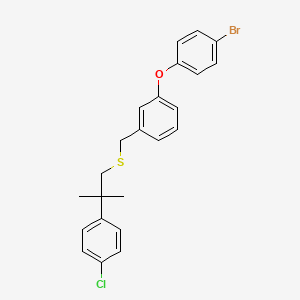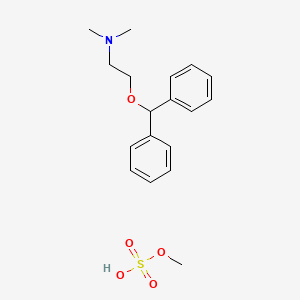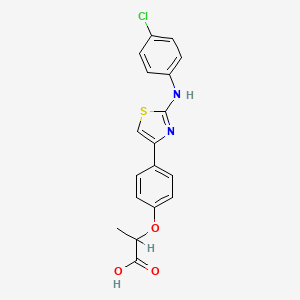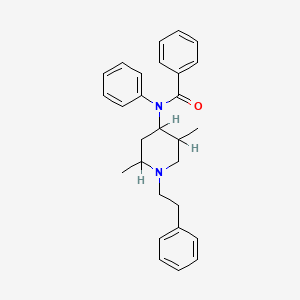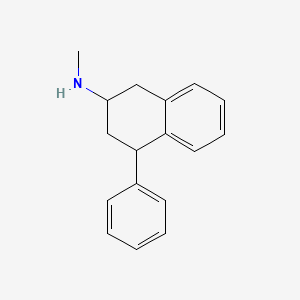
N-Methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine is a chemical compound with a complex structure that includes a tetralin group combined with an amine. This compound is known for its stimulant properties and has been studied for its potential effects on neurotransmitter systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the reaction of 4-phenyl-1,2,3,4-tetrahydronaphthalene with methylamine under specific conditions. The reaction is often carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques, including the use of high-pressure reactors and continuous flow systems to ensure high yield and purity. The exact methods can vary depending on the scale and specific requirements of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amine group, to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce different amine derivatives .
Applications De Recherche Scientifique
N-Methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine has been studied for various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Medicine: Explored for potential therapeutic applications in treating neurological disorders.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The compound exerts its effects primarily by inhibiting the reuptake of serotonin and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This action is similar to that of certain antidepressants, making it a compound of interest in neuropharmacology .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminotetralin: Another stimulant with a similar tetralin structure but different amine substitution.
Sertraline: A selective serotonin reuptake inhibitor with a related chemical structure.
Uniqueness
N-Methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to its specific substitution pattern and its combined effects on multiple neurotransmitter systems. This makes it distinct from other similar compounds that may only target one neurotransmitter system .
Propriétés
Numéro CAS |
61764-60-1 |
|---|---|
Formule moléculaire |
C17H19N |
Poids moléculaire |
237.34 g/mol |
Nom IUPAC |
N-methyl-4-phenyl-1,2,3,4-tetrahydronaphthalen-2-amine |
InChI |
InChI=1S/C17H19N/c1-18-15-11-14-9-5-6-10-16(14)17(12-15)13-7-3-2-4-8-13/h2-10,15,17-18H,11-12H2,1H3 |
Clé InChI |
HLOCJJORRHQDKS-UHFFFAOYSA-N |
SMILES canonique |
CNC1CC(C2=CC=CC=C2C1)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


